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Compound of Interest

Compound Name: 1-Nitrosopiperazine

Cat. No.: B026205

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Nitrosopiperazine is a nitrosamine impurity of significant concern in the pharmaceutical
industry due to its potential genotoxicity and carcinogenicity. As a member of the "cohort of
concern,” rigorous assessment of its genotoxic potential is a critical aspect of drug safety and
regulatory compliance. This technical guide provides a comprehensive overview of the
methodologies and data interpretation for the genotoxicity assessment of 1-Nitrosopiperazine.
It includes detailed experimental protocols for key assays, a summary of available quantitative
data, and visualizations of experimental workflows and mechanistic pathways to aid in
understanding its genotoxic profile. The information presented herein is intended to support
researchers, scientists, and drug development professionals in designing and interpreting
studies for the risk assessment of this impurity.

Regulatory Landscape and the "Cohort of Concern"

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European
Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine
impurities in pharmaceutical products. Nitrosamines are classified as probable human
carcinogens based on extensive animal studies.[1] Consequently, they are considered a
"cohort of concern,” necessitating a thorough risk assessment to ensure patient safety. The
acceptable intake (Al) limits for nitrosamines are typically set at very low levels, often in the
nanogram-per-day range, reflecting their potent carcinogenic potential. For 1-
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Nitrosopiperazine, regulatory authorities have provided guidance on Al limits, which may be
derived from its carcinogenic potency or through a structure-activity relationship-based
approach known as the Carcinogenic Potency Categorization Approach (CPCA).

Quantitative Genotoxicity and Carcinogenicity Data

The following tables summarize the available quantitative data on the carcinogenicity and
mutagenicity of 1-Nitrosopiperazine and its closely related analogue, 1-methyl-4-
nitrosopiperazine. A comprehensive search for quantitative data on 1-Nitrosopiperazine in in
vitro and in vivo micronucleus assays, and the comet assay did not yield specific dose-
response data. The data presented for the Ames test is for a structurally similar compound and
should be interpreted with caution as a surrogate.

ble 1: . . for 1N : :

Route of TDso (mgl/kg
. o Target
Species Sex Administrat body Reference
. Organ(s) .
ion weight/day)
o ) Carcinogenic
Drinking Nasal cavity,
Rat Male ) 1.83 Potency
Water Liver
Database[2]
o ) Carcinogenic
Drinking Nasal cavity,
Rat Female ) 211 Potency
Water Liver

Database[2]

TDso is the daily dose rate in mg/kg body weight/day to induce tumors in half of the test animals
that would have remained tumor-free at zero dose.[2]

Table 2: Bacterial Reverse Mutation Assay (Ames Test)
Data for 1-Methyl-4-nitrosopiperazine
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Concentration

. Metabolic
Tester Strain . Range Tested (u Result
Activation (S9)
glplate )
Salmonella Hamster Liver S9 - -
o Not specified Positive
typhimurium TA100 (10% and 30%)
Salmonella Hamster Liver S9 -~ N
o Not specified Positive
typhimurium TA1535 (10% and 30%)
Escherichia coli WP2 Hamster Liver S9 N N
Not specified Positive

uvrA (pKM101) (10% and 30%)

Note: This data is for 1-methyl-4-nitrosopiperazine, a close structural analogue of 1-
Nitrosopiperazine. Specific quantitative data on the number of revertant colonies for 1-
Nitrosopiperazine was not found in the public domain.

Experimental Protocols for Genotoxicity
Assessment

A standard battery of tests is employed to assess the genotoxic potential of pharmaceutical
impurities. The following sections detail the methodologies for the key assays relevant to 1-
Nitrosopiperazine.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by
measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella
typhimurium and tryptophan-requiring strains of Escherichia coli. For nitrosamines, an
enhanced version of the Ames test is often recommended.

4.1.1 Principle The assay utilizes bacterial strains with pre-existing mutations that render them
unable to synthesize an essential amino acid. The test substance is incubated with the
bacterial culture, and the number of revertant colonies (bacteria that have regained the ability
to synthesize the amino acid) is counted. A significant increase in the number of revertant
colonies compared to the negative control indicates a mutagenic effect.
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4.1.2 Methodology

o Tester Strains: A panel of strains is used, typically including S. typhimurium TA98, TA100,
TA1535, TA1537, and E. coli WP2 uvrA (pKM101). For nitrosamines, TA100 and TA1535 are
often the most sensitive.

e Metabolic Activation: Since nitrosamines require metabolic activation to become mutagenic,
the assay is performed with and without an exogenous metabolic activation system (S9 mix).
For nitrosamines, liver S9 from hamsters induced with phenobarbital/3-naphthoflavone is
often more effective than rat liver S9.

e Procedure (Pre-incubation Method):

o The test substance, dissolved in a suitable solvent (e.g., water or DMSO), is added to a
test tube containing the bacterial tester strain and the S9 mix (or a buffer for the non-
activation condition).

o The mixture is pre-incubated at 37°C for a defined period (e.g., 20-30 minutes) to allow for
metabolic activation and interaction with the bacterial DNA.

o Molten top agar is added to the tube, and the contents are poured onto a minimal glucose
agar plate.

o The plates are incubated at 37°C for 48-72 hours.
o The number of revertant colonies on each plate is counted.

e Controls:

o

Negative Control: Vehicle (solvent) alone.

[¢]

Positive Control (-S9): A known direct-acting mutagen (e.g., sodium azide for
TA100/TA1535, 2-nitrofluorene for TA98).

[¢]

Positive Control (+S9): A known mutagen that requires metabolic activation (e.g., 2-
aminoanthracene or a known mutagenic nitrosamine like N-nitrosodimethylamine).
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» Data Analysis: A compound is considered mutagenic if it produces a concentration-related
increase in the number of revertant colonies and/or a reproducible and statistically significant
positive response at one or more concentrations.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage. It identifies both clastogens
(agents that cause chromosome breakage) and aneugens (agents that cause chromosome
loss).

4.2.1 Principle Micronuclei are small, extranuclear bodies that are formed during cell division
from chromosome fragments or whole chromosomes that lag behind at anaphase. The assay
quantifies the frequency of micronuclei in cultured mammalian cells following exposure to a test
substance.

4.2.2 Methodology

e Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese
Hamster Lung (V79), human peripheral blood lymphocytes, or human lymphoblastoid TK6
cells.

o Metabolic Activation: The assay is conducted with and without an S9 mix to assess the need
for metabolic activation.

e Procedure:

o Cells are cultured and exposed to various concentrations of the test substance for a short
duration (e.g., 3-6 hours) in the presence and absence of S9 mix, followed by a recovery
period, or for a longer duration (e.g., 1.5-2.0 normal cell cycle lengths) without S9.

o Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This
allows for the identification of cells that have undergone one cell division.

o After the exposure and recovery periods, cells are harvested, fixed, and stained with a
DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
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o The frequency of micronucleated cells (typically in binucleated cells) is determined by
microscopic examination or flow cytometry.

e Controls:
o Negative Control: Vehicle (solvent) alone.

o Positive Control (-S9): A known clastogen (e.g., mitomycin C) or aneugen (e.g.,
colchicine).

o Positive Control (+S9): A known clastogen that requires metabolic activation (e.g.,
cyclophosphamide).

» Data Analysis: A compound is considered positive if it induces a concentration-dependent
and statistically significant increase in the frequency of micronucleated cells. Cytotoxicity is
also assessed to ensure that the observed effects are not due to high levels of cell death.

In Vivo Comet Assay

The in vivo comet assay (single-cell gel electrophoresis) is a sensitive method for detecting
DNA strand breaks in eukaryotic cells from various tissues of animals exposed to a test
substance.

4.3.1 Principle Individual cells are embedded in agarose on a microscope slide, lysed to
remove membranes and cytoplasm, and subjected to electrophoresis. Damaged DNA,
containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet”
shape. The amount of DNA in the comet tail is proportional to the amount of DNA damage.

4.3.2 Methodology
» Animal Model: Typically, rodents (rats or mice) are used.

e Dosing: The test substance is administered to the animals, usually via the intended clinical
route of exposure, at multiple dose levels.

o Tissue Collection: After a defined exposure period, various tissues (e.g., liver, as itis a
primary site of metabolism for nitrosamines) are collected.
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e Procedure:

o

A single-cell suspension is prepared from the collected tissues.
o The cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.

o The slides are immersed in a lysis solution to remove cellular and nuclear membranes,
leaving behind the DNA as "nucleoids."”

o The slides are then placed in an electrophoresis chamber with an alkaline buffer to unwind
the DNA and are subjected to an electric field.

o After electrophoresis, the slides are neutralized and stained with a fluorescent DNA dye
(e.g., SYBR Green or propidium iodide).

o The comets are visualized and scored using a fluorescence microscope and image
analysis software.

e Controls:
o Negative Control: Vehicle (solvent) alone.

o Positive Control: A known genotoxic agent that induces DNA damage in the target tissue
(e.g., ethyl methanesulfonate).

o Data Analysis: The extent of DNA damage is quantified by measuring parameters such as
the percentage of DNA in the comet tail (% tail DNA), tail length, and tail moment. A
statistically significant, dose-dependent increase in DNA damage in the treated groups
compared to the control group indicates a positive result.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental
workflows for the genotoxicity assessment of 1-Nitrosopiperazine and a simplified signaling
pathway of nitrosamine-induced DNA damage.
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Genotoxicity Assessment Workflow for 1-Nitrosopiperazine.
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Simplified Pathway of Nitrosamine-Induced DNA Damage.
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Conclusion

The assessment of 1-Nitrosopiperazine genotoxicity is a critical component of ensuring the
safety of pharmaceutical products. This guide has outlined the key in vitro and in vivo assays,
including the Ames test, micronucleus assay, and comet assay, that form the basis of a
comprehensive evaluation. The provided experimental protocols offer a framework for
conducting these studies, emphasizing the necessity of metabolic activation for nitrosamines.
The quantitative data, though limited for 1-Nitrosopiperazine itself, highlights its carcinogenic
potential and the mutagenicity of a close analogue. The visualized workflows and pathways
serve to clarify the assessment process and the underlying mechanism of action. A thorough
and well-documented genotoxicity assessment, as described herein, is essential for regulatory
submissions and for ensuring that the potential risks associated with 1-Nitrosopiperazine
impurities are adequately controlled.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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